![molecular formula C8H10Cl2O B187179 3-tert-Butyl-4,4-dichlorocyclobut-2-en-1-one CAS No. 112381-31-4](/img/structure/B187179.png)
3-tert-Butyl-4,4-dichlorocyclobut-2-en-1-one
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Overview
Description
3-tert-Butyl-4,4-dichlorocyclobut-2-en-1-one is a chemical compound that has been studied extensively in the field of organic chemistry. It is commonly referred to as tBDCB and is known for its unique properties, which make it a valuable tool in scientific research. In
Scientific Research Applications
TBDCB has been widely used in scientific research as a building block for the synthesis of various compounds. It has been utilized in the synthesis of natural products, pharmaceuticals, and agrochemicals. Additionally, tBDCB has been employed in the development of new synthetic methodologies, such as the use of cyclobutene intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of tBDCB is based on its ability to act as a dienophile in Diels-Alder reactions. This reaction involves the formation of a cyclic adduct between a diene and a dienophile. tBDCB is a highly reactive dienophile due to the electron-withdrawing nature of the trichloroacetyl group, which makes it an ideal candidate for this type of reaction.
Biochemical and Physiological Effects:
Due to the lack of research on the biochemical and physiological effects of tBDCB, little is known about its potential impact on living organisms. However, it is important to note that tBDCB is not intended for human consumption and should only be used in a laboratory setting.
Advantages and Limitations for Lab Experiments
One of the biggest advantages of tBDCB is its high reactivity, which makes it a valuable tool in synthetic chemistry. Additionally, the unique properties of tBDCB make it a useful building block for the synthesis of various compounds. However, the limitations of tBDCB include its high cost and limited availability, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of tBDCB. One potential area of research is the development of new synthetic methodologies that utilize tBDCB as a building block. Additionally, further studies on the biochemical and physiological effects of tBDCB could provide valuable insights into its potential impact on living organisms. Finally, the synthesis of new compounds using tBDCB could lead to the discovery of novel drugs or agrochemicals.
Synthesis Methods
The synthesis of tBDCB involves the reaction of tert-butyl acetylene with trichloroacetyl chloride in the presence of a base catalyst such as potassium carbonate. The reaction results in the formation of 3-tert-butyl-4,4-dichlorocyclobut-2-en-1-one, which can be purified through various methods such as column chromatography or recrystallization.
properties
CAS RN |
112381-31-4 |
---|---|
Product Name |
3-tert-Butyl-4,4-dichlorocyclobut-2-en-1-one |
Molecular Formula |
C8H10Cl2O |
Molecular Weight |
193.07 g/mol |
IUPAC Name |
3-tert-butyl-4,4-dichlorocyclobut-2-en-1-one |
InChI |
InChI=1S/C8H10Cl2O/c1-7(2,3)5-4-6(11)8(5,9)10/h4H,1-3H3 |
InChI Key |
QXJAWHVGZAFUOU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=O)C1(Cl)Cl |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C1(Cl)Cl |
synonyms |
3-tert-butyl-4,4-dichlorocyclobut-2-enone |
Origin of Product |
United States |
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